molecular formula C26H52NNaO5S B14481102 9-Octadecanesulfonic acid, 18-(dibutylamino)-10-hydroxy-18-oxo-, monosodium salt CAS No. 68039-16-7

9-Octadecanesulfonic acid, 18-(dibutylamino)-10-hydroxy-18-oxo-, monosodium salt

Cat. No.: B14481102
CAS No.: 68039-16-7
M. Wt: 513.8 g/mol
InChI Key: MIZWWPJVGLZHLH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Octadecanesulfonic acid, 18-(dibutylamino)-10-hydroxy-18-oxo-, monosodium salt is a complex organic compound with a long carbon chain and various functional groups. This compound is notable for its unique structure, which includes a sulfonic acid group, a dibutylamino group, and a hydroxy group. It is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecanesulfonic acid, 18-(dibutylamino)-10-hydroxy-18-oxo-, monosodium salt involves multiple steps. The process typically starts with the sulfonation of octadecanoic acid to introduce the sulfonic acid group. This is followed by the introduction of the dibutylamino group through a substitution reaction. The hydroxy group is then added via a hydroxylation reaction. The final step involves the neutralization of the compound with sodium hydroxide to form the monosodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process. The use of catalysts and solvents is also common to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

9-Octadecanesulfonic acid, 18-(dibutylamino)-10-hydroxy-18-oxo-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The sulfonic acid group can be reduced to a sulfonate.

    Substitution: The dibutylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and amines.

Major Products

The major products formed from these reactions include ketones, sulfonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Octadecanesulfonic acid, 18-(dibutylamino)-10-hydroxy-18-oxo-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of 9-Octadecanesulfonic acid, 18-(dibutylamino)-10-hydroxy-18-oxo-, monosodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid group can interact with proteins and enzymes, affecting their activity. The dibutylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The hydroxy group can form hydrogen bonds, further stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    Octadecanoic acid: Lacks the sulfonic acid and dibutylamino groups, making it less versatile in chemical reactions.

    Sulfonated fatty acids: Similar in having a sulfonic acid group but differ in the length of the carbon chain and other functional groups.

    Aminated fatty acids: Contain amino groups but lack the sulfonic acid and hydroxy groups.

Uniqueness

9-Octadecanesulfonic acid, 18-(dibutylamino)-10-hydroxy-18-oxo-, monosodium salt is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and applications. Its amphiphilic nature makes it particularly useful in studies involving lipid interactions and membrane dynamics.

Properties

CAS No.

68039-16-7

Molecular Formula

C26H52NNaO5S

Molecular Weight

513.8 g/mol

IUPAC Name

sodium;18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonate

InChI

InChI=1S/C26H53NO5S.Na/c1-4-7-10-11-14-17-20-25(33(30,31)32)24(28)19-16-13-12-15-18-21-26(29)27(22-8-5-2)23-9-6-3;/h24-25,28H,4-23H2,1-3H3,(H,30,31,32);/q;+1/p-1

InChI Key

MIZWWPJVGLZHLH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)N(CCCC)CCCC)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.